molecular formula C11H10ClN5O B11788221 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B11788221
M. Wt: 263.68 g/mol
InChI Key: BDEOBEJIAFUOKH-UHFFFAOYSA-N
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Description

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a triazolo-pyridine moiety with an oxadiazole ring, making it a valuable candidate for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the triazolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst . The final step involves the formation of the oxadiazole ring, which can be accomplished through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are mild enough to minimize by-products and maximize yield. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazolo-pyridine derivatives, oxidized oxadiazole compounds, and reduced triazolo-pyridine-oxadiazole hybrids .

Mechanism of Action

The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole is unique due to the combination of the triazolo-pyridine and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H10ClN5O/c1-2-8-13-11(18-16-8)7-3-4-9-14-15-10(5-12)17(9)6-7/h3-4,6H,2,5H2,1H3

InChI Key

BDEOBEJIAFUOKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CN3C(=NN=C3CCl)C=C2

Origin of Product

United States

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